N-decyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid decylamide is a complex organic compound with the molecular formula C21H30N2O3 . This compound belongs to the quinoline family, which is known for its diverse biological and pharmaceutical activities . The structure of this compound includes a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring .
Preparation Methods
The synthesis of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid decylamide can be achieved through several synthetic routes. One common method involves the acylation of anthranilic acid derivatives followed by cyclization . The reaction conditions typically include the use of acyl chlorides and bases such as triethylamine . Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid decylamide undergoes various chemical reactions, including:
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid decylamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid decylamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process and leading to antimicrobial effects . Additionally, this compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
When compared to other similar compounds, 4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid decylamide stands out due to its unique decylamide side chain, which can enhance its lipophilicity and membrane permeability . Similar compounds include:
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Lacks the decylamide side chain, resulting in different biological activities.
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Contains a methyl group instead of a decylamide, affecting its solubility and reactivity.
Properties
Molecular Formula |
C21H30N2O3 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-decyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H30N2O3/c1-3-4-5-6-7-8-9-12-15-22-20(25)18-19(24)16-13-10-11-14-17(16)23(2)21(18)26/h10-11,13-14,24H,3-9,12,15H2,1-2H3,(H,22,25) |
InChI Key |
XEZWPKAEJOTKHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O |
Origin of Product |
United States |
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